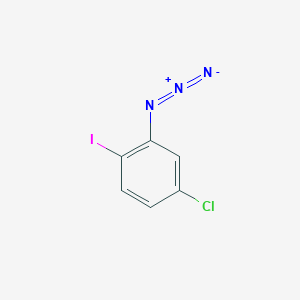

2-Azido-4-chloro-1-iodobenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3ClIN3 |

|---|---|

Molecular Weight |

279.46 g/mol |

IUPAC Name |

2-azido-4-chloro-1-iodobenzene |

InChI |

InChI=1S/C6H3ClIN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H |

InChI Key |

SVSDRYMTQRLPCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N=[N+]=[N-])I |

Origin of Product |

United States |

Historical and Contemporary Significance of Aromatic Azides in Synthetic Chemistry and Materials Science

Aromatic azides are a class of organic compounds characterized by the presence of the azido (B1232118) (-N₃) group attached to an aromatic ring. Their journey in chemistry began in the 19th century with the synthesis of phenyl azide (B81097). acs.orgacs.org For many years, their application was somewhat limited, in part due to the perception of their instability. acs.org However, the pioneering work of chemists like Curtius, who discovered the rearrangement of acyl azides, and Huisgen, with the development of the 1,3-dipolar cycloaddition, began to unveil the vast synthetic potential of these nitrogen-rich compounds. acs.org

The contemporary significance of aromatic azides has exploded, largely driven by their utility in "click chemistry". researcher.lifersc.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, allows for the efficient and highly selective formation of stable triazole rings. researcher.lifersc.org This reaction's reliability and biocompatibility have made aromatic azides indispensable tools in drug discovery, bioconjugation, and chemical biology for labeling and tracking biomolecules. nih.govsioc.ac.cn

Beyond bioorthogonal applications, aromatic azides are crucial in materials science. diva-portal.org They serve as precursors to highly reactive nitrenes upon thermal or photochemical activation, which can undergo a variety of insertion and addition reactions. diva-portal.orgresearchgate.net This reactivity is harnessed in the cross-linking of polymers to enhance their mechanical and thermal properties and in the development of photoresists for the electronics industry. diva-portal.org Furthermore, the high nitrogen content of azides makes them interesting as high-energy materials. diva-portal.org

Fundamental Role of Aryl Iodides As Highly Versatile Synthetic Precursors in Organic Transformations

Aryl iodides, organic compounds containing an iodine atom bonded to an aromatic ring, are fundamental building blocks in modern organic synthesis. Their versatility stems primarily from the nature of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in a wide array of chemical reactions.

This property makes aryl iodides premier substrates for a multitude of transition-metal-catalyzed cross-coupling reactions. These reactions, which form new carbon-carbon and carbon-heteroatom bonds with exceptional precision, are cornerstones of modern synthetic chemistry. Prominent examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids.

Sonogashira Coupling: Reaction with terminal alkynes. nih.gov

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines.

The ability to selectively form these bonds under relatively mild conditions has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Furthermore, aryl iodides are precursors to hypervalent iodine reagents. acs.orgacs.orgnih.gov These compounds, where the iodine atom exists in a higher oxidation state, are themselves powerful and environmentally benign oxidizing agents and are used to transfer functional groups in a variety of transformations. acs.orgnih.gov The reactivity of aryl iodides also extends to metal-iodine exchange reactions and the formation of organometallic reagents, further cementing their status as a highly versatile class of synthetic intermediates. nih.gov

Rationale for Investigating the Synergistic Reactivity of Combined Azido, Chloro, and Iodo Functionalities on an Aromatic Core

Strategic Approaches for Aromatic Azidation Reactions

The introduction of the azide functionality onto an aromatic ring is a critical step in the synthesis of this compound and related compounds. Several strategic approaches have been developed, each with its own advantages and limitations.

Diazotization-Azidodediazoniation Protocols and Their Optimization

The classical and most general method for synthesizing aromatic azides is the diazotization of an aromatic amine followed by substitution with an azide anion, often from sodium azide. researchgate.netresearchgate.netresearchgate.net This two-step, one-pot process, known as the Sandmeyer-type reaction, involves the formation of a diazonium salt intermediate from the corresponding aniline (B41778) derivative. researchgate.netacs.org For instance, 2-azido-4-chloroaniline can be converted to this compound via diazotization with reagents like t-butyl nitrite (B80452), followed by treatment with potassium iodide. rsc.org

Numerous optimizations of this protocol have been developed to improve efficiency, safety, and substrate scope. conicet.gov.ar These include performing the reaction under neutral or mild conditions, using stable diazonium salt intermediates, and employing polymer-supported reagents to simplify purification. researchgate.netconicet.gov.arresearchgate.net For example, arenediazonium silica (B1680970) sulfates have been used as stable intermediates that react with sodium azide to give aryl azides in good yields (65-90%) within a short reaction time (10-15 minutes). researchgate.net Another approach involves the use of organotin azides, such as tributyltin azide, which can act as effective and reusable azide sources in the presence of p-toluenesulfonic acid at room temperature. conicet.gov.ar

The stability of the diazonium salt is a crucial factor, with electron-withdrawing groups on the aromatic ring generally leading to higher yields of the corresponding azide. rsc.org The use of water as a solvent has also been explored as a "green" alternative. researchgate.netrsc.org

Metal-Catalyzed C-H Azidation for Direct Functionalization

Direct C-H azidation has emerged as a powerful and atom-economical strategy for the synthesis of aryl azides, avoiding the need for pre-functionalized starting materials like anilines. rsc.org These methods often employ transition metal catalysts, with copper-based systems being the most extensively studied. nih.gov

Copper-catalyzed C-H azidation reactions can proceed under relatively mild conditions and often exhibit high yields. nih.gov The choice of the azide source is critical, with common reagents including sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃) in combination with an oxidant, or azide-containing hypervalent iodine compounds. nih.gov For instance, copper(II) acetate (B1210297) has been used to catalyze the ortho-azidation of anilines with azido-benziodoxolone, demonstrating excellent regioselectivity due to the directing effect of the primary amine group. rsc.orgrsc.org Similarly, copper(I) bromide can catalyze the ortho-directed azidation of anilines with TMSN₃. rsc.org

Rhodium(III) complexes have also been shown to be effective catalysts for the C-H azidation of arenes bearing chelating groups, such as 2-phenylpyridines, with good yields. mdpi.comresearchgate.net These reactions highlight the potential for regioselective functionalization of aromatic rings.

Applications of Hypervalent Iodine(III) Reagents as Electrophilic Azide Sources

Hypervalent iodine(III) reagents have gained significant traction as efficient and often safer sources of electrophilic azide or azido radicals for the azidation of organic compounds. thieme-connect.comacs.orgacs.org These reagents can be categorized into two main classes: unstable, non-cyclic reagents generated in situ, and stable, cyclic reagents. thieme-connect.com

In situ generated reagents, such as those formed from the reaction of (diacetoxy)iodobenzene (PIDA) or iodosylbenzene (PhIO) with an azide source like sodium azide, are highly reactive. thieme-connect.com Stable cyclic reagents, like Zhdankin's reagent (1-azido-1,2-benziodoxol-3(1H)-one or ABX) and its derivatives, offer advantages in terms of handling and safety. thieme-connect.comacs.org Safety studies have shown that while all hypervalent iodine azidation reagents have a high thermal potential hazard, some derivatives like ABZ have a better safety profile than the original Zhdankin reagent. acs.org

These reagents have been successfully employed in the azidation of C-H bonds and alkenes. thieme-connect.com For example, azido-benziodoxolone has been used in copper-catalyzed ortho-C-H azidation of anilines. rsc.orgrsc.org The reactivity of hypervalent iodine reagents can be tuned, and they are compatible with various reaction conditions, including metal-catalyzed and photoredox-catalyzed transformations. thieme-connect.comacs.org

Regioselective Halogenation Methods in the Context of Azido-Substituted Arenes

The introduction of halogen atoms at specific positions on an azido-substituted aromatic ring is crucial for synthesizing compounds like this compound. The regioselectivity of halogenation is influenced by the directing effects of the existing substituents.

Traditional electrophilic aromatic halogenation of substituted arenes can often lead to mixtures of isomers. semanticscholar.org However, modern methods offer greater control. For instance, the use of N-halosuccinimides in fluorinated alcohols allows for the regioselective halogenation of a wide variety of arenes under mild conditions. nih.gov

For the synthesis of ortho-halogenated N-aryl amides, a novel protocol involving oxidative halodeboronation has been developed. semanticscholar.org This method utilizes a carbonyl-directed borylation followed by halodeboronation, precisely introducing a halogen at the ortho position. semanticscholar.org While powerful, this method can be limited with electron-rich systems where competing electrophilic aromatic substitution may occur. semanticscholar.org

In the context of biaryl compounds, a metal-free approach for regioselective dihalogenation has been developed using cyclic biaryl hypervalent bromine and chlorine compounds as aryne precursors. This method allows for the meta-selective halogenation of the biaryl system. nih.gov The synthesis of aryl iodides can also be achieved from arylhydrazines and iodine, where iodine acts as both the iodinating reagent and an oxidant to form the diazonium salt in situ. acs.org

Development of Multi-Component and One-Pot Synthetic Sequences Towards this compound Analogs

One-pot and multi-component reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. Several such strategies have been developed for the synthesis of aryl azides and their derivatives.

The diazotization-azidodediazoniation of aromatic amines is frequently performed as a one-pot procedure. conicet.gov.ar For example, a reliable one-pot synthesis of aryl azides from anilines uses tributyltin azide as a recoverable and reusable azide source. conicet.gov.ar Similarly, polymer-supported nitrite and azide reagents have been employed in one-pot syntheses, allowing for easy separation of the final product. researchgate.netscielo.br These methods have been successfully applied to a range of aromatic amines with both electron-donating and electron-withdrawing groups. researchgate.netscielo.br

One-pot syntheses have also been extended to the creation of more complex molecules. For instance, 1,4-disubstituted 1,2,3-triazoles can be synthesized in a one-pot reaction from anilines and terminal alkynes, where the aryl azide is generated in situ and then undergoes a "click" reaction. psu.edu Another example is the one-pot synthesis of 2,4-dichloroquinoline (B42001) derivatives from aromatic amines and malonic acid. ijcce.ac.ir

Exploration of Sustainable and Green Chemistry Methodologies for Azido-Halogenated Aromatic Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of azido-halogenated aromatic compounds.

A key focus has been the development of syntheses in environmentally benign solvents, particularly water. rsc.orgrsc.orgpsu.edu The synthesis of aryl azides from diazonium salts and hydroxylammonium chloride has been optimized to proceed in high yields in water at room temperature, offering a simple, robust, and scalable "green" procedure. rsc.orgrsc.org

The use of reusable catalysts and reagents is another important aspect of green chemistry. Polymer-supported reagents, such as polymer-anchored Cu(II) catalysts for triazole synthesis and polymer-supported organotin azides, allow for catalyst recovery and reuse, minimizing waste. scielo.brpsu.edu The development of metal-free synthesis, such as the synthesis of aryl bromides and iodides from anilines via halogen abstraction, also contributes to greener chemistry by avoiding the use of heavy metals. acs.org

Furthermore, the search for safer azide sources is ongoing. While sodium azide is commonly used, concerns about its toxicity and explosive nature have led to the exploration of alternatives. conicet.gov.ar Organotin azides and hypervalent iodine reagents, despite their own safety considerations, can offer advantages in certain contexts. conicet.gov.arthieme-connect.comacs.org

Mechanistic Pathways of Azido Group Transformations

The azido group (–N₃) in this compound is a versatile functional group that can undergo a variety of transformations, primarily driven by thermal or photolytic energy, or through interactions with nucleophiles and electrophiles. These reactions often proceed through highly reactive intermediates, leading to the formation of new cyclic or rearranged products.

Thermal and Photolytic Decomposition Pathways Leading to Nitrene Intermediates

The thermal and photolytic decomposition of aryl azides, including this compound, is a well-established method for generating highly reactive nitrene intermediates. researchgate.net This process involves the extrusion of a molecule of nitrogen (N₂), which is a highly exothermic and entropically favorable process. researchgate.netcolab.ws

Upon absorption of thermal or light energy, the azide is excited to a higher energy state. This excited state can then undergo rapid relaxation, leading to the cleavage of the N-N₂ bond and the formation of a singlet nitrene. diva-portal.org The singlet nitrene is an electron-deficient species with two non-bonding electrons in the same orbital, making it highly electrophilic.

The generated aryl nitrene is not a stable species and can undergo several subsequent reactions, including:

Intramolecular C-H insertion: The nitrene can insert into a C-H bond on the same molecule, leading to the formation of a new heterocyclic ring.

Ring expansion: The nitrene can participate in a ring expansion rearrangement, often resulting in the formation of a ketenimine intermediate, which can lead to polymerization and the formation of "intractable tar". diva-portal.org

Intermolecular reactions: In the presence of other reagents, the nitrene can undergo intermolecular reactions such as cycloadditions with alkenes to form aziridines. unibo.it

The specific pathway taken by the nitrene intermediate is influenced by factors such as the substitution pattern on the aromatic ring and the reaction conditions. While the decomposition of azides to form nitrenes is a general reaction, the subsequent reactivity can be complex and sometimes lead to low yields of the desired products due to competing side reactions. acs.org

Nucleophilic and Electrophilic Interaction Dynamics of the Azido Moiety

The electronic structure of the azido group, which can be represented by several resonance structures, allows it to react with both nucleophiles and electrophiles. diva-portal.orgunibo.it The terminal nitrogen atom (N1) is considered nucleophilic, while the central nitrogen atom (N3) is electrophilic. unibo.it

Nucleophilic Interactions: The terminal nitrogen of the azido group can act as a nucleophile, attacking electrophilic centers. For example, in the presence of a suitable electrophile, the azido group can participate in cycloaddition reactions. A well-known example is the Huisgen 1,3-dipolar cycloaddition, where an azide reacts with an alkyne to form a triazole. unibo.it This reactivity highlights the ability of the azido group to act as a 1,3-dipole.

The reactivity of the azido group in this compound towards nucleophiles and electrophiles is also influenced by the electronic effects of the chloro and iodo substituents on the aromatic ring. These substituents can modulate the electron density of the azide, thereby affecting its reactivity.

Intramolecular Azide Migration and Rearrangement Mechanisms

Intramolecular azide migration is a challenging transformation due to the propensity of the azido group to decompose with the loss of nitrogen gas. researchgate.netsciengine.com However, under specific conditions, 1,2-azide migrations can occur, leading to the formation of rearranged products. researchgate.net These migrations often proceed through cyclic transition states.

For example, in the context of vinyl azides, 1,2-azide migration has been observed during gem-difluorination reactions, proceeding through a three-membered azacyclic transition state. researchgate.net In other systems, neighboring group participation can facilitate azide migration. For instance, a neighboring carbonyl group can assist in a sequential 1,2-azide and 1,4-oxygen migration of vinyl azides to produce α-azido ketones. sciengine.com

Reactivity of the Aryl Iodide Moiety

The aryl iodide moiety in this compound is a key functional group that enables a variety of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions and halogen bonding interactions.

Mechanistic Investigations of Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in aryl iodides is relatively weak, making them excellent substrates for transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov The general mechanism for these reactions, such as Suzuki, Heck, and Sonogashira couplings, typically involves a catalytic cycle with three main steps: oxidative addition, transmetalation (or a related step), and reductive elimination. acs.orgnih.gov

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the aryl-iodide bond of this compound. This is often the rate-determining step and results in the formation of a higher-valent organometallic intermediate. acs.orgnih.gov The reactivity of aryl halides in oxidative addition generally follows the trend I > Br > Cl, making aryl iodides highly reactive. acs.org

Transmetalation: In reactions like the Suzuki coupling, the organometallic intermediate from the oxidative addition step reacts with an organoboron compound (or other organometallic reagents in different coupling reactions) in the presence of a base. This step involves the transfer of the organic group from the boron atom to the transition metal center.

Reductive Elimination: The two organic groups on the transition metal center couple and are eliminated, forming the new C-C bond and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle. acs.orgnih.gov

Interactive Data Table: General Mechanistic Steps in Transition Metal-Catalyzed Cross-Coupling of Aryl Iodides

| Mechanistic Step | Description | Key Intermediate |

| Oxidative Addition | Insertion of the low-valent transition metal into the C-I bond. | Aryl-metal(II)-halide complex |

| Transmetalation | Transfer of an organic group from a main group organometallic reagent to the transition metal center. | Di-organo-metal(II) complex |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the low-valent catalyst. | Cross-coupled product and regenerated catalyst |

Characterization and Influence of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). wordpress.comacs.orgacs.org This interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, on the side of the halogen opposite to the covalent bond. wordpress.comacs.org

The strength of the halogen bond increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. wordpress.com Therefore, the iodine atom in this compound is a potent halogen bond donor. It can form significant interactions with various Lewis basic sites, such as the oxygen atoms of carbonyl groups or the nitrogen atoms of amines and heterocycles. wordpress.com

These halogen bonding interactions can play a crucial role in supramolecular chemistry, influencing crystal packing, molecular recognition, and even catalytic processes. acs.orgmdpi.com In the context of this compound, halogen bonding could direct the self-assembly of the molecule in the solid state or influence its interactions with other molecules in solution. The presence of the electron-withdrawing chloro and azido groups can further enhance the positive character of the σ-hole on the iodine atom, thereby strengthening its halogen bonding capabilities.

Interactive Data Table: Properties of Halogen Bonding in Aryl Iodides

| Property | Description |

| Nature of Interaction | Non-covalent, directional interaction between an electrophilic halogen and a nucleophile. |

| Origin | Anisotropic electron distribution on the halogen atom, creating a positive σ-hole. |

| Strength Trend | I > Br > Cl > F |

| Influence | Affects crystal engineering, molecular recognition, and can play a role in catalysis. |

Substituent Effects (Azido, Chloro, Iodo) on Aromatic Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound in chemical transformations are profoundly influenced by the electronic properties of its three substituents: the azido (–N₃), chloro (–Cl), and iodo (–I) groups. The interplay of their individual inductive and mesomeric effects determines the electron density distribution within the aromatic ring, thereby governing its susceptibility and orientation towards attacking reagents, particularly electrophiles.

Analysis of Inductive and Mesomeric Effects on Electrophilic Aromatic Substitution

The electronic influence of a substituent on an aromatic ring is a combination of two primary factors: the inductive effect (I) and the mesomeric or resonance effect (M). allen.in The inductive effect is the transmission of charge through sigma (σ) bonds, driven by electronegativity differences, while the mesomeric effect involves the delocalization of pi (π) electrons between the substituent and the aromatic system. allen.inchemistrysteps.com

The azido group exhibits a more complex or "chameleonic" electronic behavior. researchgate.net While it has a -I effect, its resonance effect can be either donating (+M), by delocalizing a lone pair into the ring, or withdrawing (-M), depending on the electronic demand of the reacting partner or other substituents. researchgate.net In the context of electrophilic aromatic substitution, the azido group typically acts as a resonance donor (+M), directing incoming electrophiles to the ortho and para positions. uni-muenchen.de

The following table summarizes the electronic effects of the substituents in this compound.

| Substituent | Position on Ring | Inductive Effect | Mesomeric Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| Azido (-N₃) | C2 | -I (Withdrawing) | +M (Donating) | Deactivating (overall) but can be activating in some contexts | Ortho, Para-Directing |

| Chloro (-Cl) | C4 | -I (Strongly Withdrawing) | +M (Weakly Donating) | Deactivating | Ortho, Para-Directing |

| Iodo (-I) | C1 | -I (Withdrawing) | +M (Very Weakly Donating) | Deactivating | Ortho, Para-Directing |

Directing Group Effects and Their Anomalies in Poly-Substituted Arenes

In poly-substituted benzenes, the position of further substitution is determined by the cumulative directing effects of all groups present. uomustansiriyah.edu.iq When the directing effects reinforce each other, the outcome is straightforward. However, when they oppose each other, the most powerfully activating group typically governs the regioselectivity. ulethbridge.ca

In this compound, all three substituents are ortho, para-directors, but they are also all deactivating. libretexts.orgwikipedia.org This presents a complex scenario.

Iodo group (C1): Directs to positions C2 and C6 (ortho) and C4 (para). Positions C2 and C4 are already occupied. Thus, it directs an incoming electrophile primarily to C6.

Azido group (C2): Directs to positions C1 and C3 (ortho) and C5 (para). Position C1 is occupied. Thus, it directs towards C3 and C5.

Chloro group (C4): Directs to positions C3 and C5 (ortho) and C1 (para). Position C1 is occupied. Thus, it directs towards C3 and C5.

The directing effects of the azido and chloro groups are reinforcing, both activating positions C3 and C5. The iodo group's influence points towards C6. To predict the most likely site for electrophilic attack, one must consider the relative activating strength of these deactivating groups. Generally, activating strength among halogens follows the order F > Cl > Br > I, which is inverse to their inductive deactivation. The azido group is considered a stronger activator than the halogens.

Therefore, the directing influence of the azido and chloro groups towards positions C3 and C5 would likely dominate over the iodo group's direction towards C6. Between C3 and C5, C5 is sterically less hindered than C3, which is positioned between two substituents (azido and chloro). Consequently, electrophilic aromatic substitution is most likely to occur at the C5 position.

Radical Processes Involving Azido and Halogenated Aromatic Species

Beyond ionic reactions, the azido and halogen substituents render this compound susceptible to radical processes.

Organic azides are known to act as radical acceptors. rsc.orgresearchgate.net Upon interaction with a radical species, an aryl azide can undergo addition, often followed by the extrusion of a nitrogen molecule (N₂). rsc.org This process generates new radical intermediates that can participate in further reactions, such as intramolecular cyclizations to form nitrogen-containing heterocycles. rsc.org For instance, the addition of an aryl radical to an aryl azide is a known process. rsc.org The photolytic or thermolytic decomposition of aryl azides can also generate highly reactive nitrene intermediates, which can undergo a variety of insertion or rearrangement reactions.

Halogenated aromatic compounds are also active in radical chemistry. rsc.org Free-radical halogenation, typically initiated by UV light, is a common reaction for alkyl-substituted aromatics, but the aromatic ring itself can participate in radical reactions. wikipedia.org For example, the atmospheric degradation of halogenated benzenes often proceeds through oxidation by hydroxyl radicals. rsc.org The carbon-halogen bond can be cleaved under certain radical conditions, although the C-I bond is significantly weaker and more prone to homolytic cleavage than the C-Cl bond. This difference in bond strength can be exploited for selective radical reactions at the iodo-substituted position.

In this compound, the presence of both an azido group and two different halogens provides multiple potential sites for radical reactivity. The weaker C-I bond might be the initial site of reaction in some radical processes. Concurrently, the azido group can act as a trap for radical intermediates or be a precursor to a nitrene. The specific pathway taken would depend on the reaction conditions, such as the nature of the radical initiator (e.g., chemical initiator, light, heat) and the other reagents present.

Strategic Applications of 2 Azido 4 Chloro 1 Iodobenzene in Complex Molecule Synthesis

Chemoselective Transformations Leveraging the Azido (B1232118) Group

The azido group (–N₃) is a cornerstone of the synthetic utility of 2-azido-4-chloro-1-iodobenzene (B6283258). It functions as a versatile precursor for nitrogen-containing functionalities and is particularly valued for its participation in powerful cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Synthesis and Diversification

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click" reaction, renowned for its high efficiency, regioselectivity, and broad functional group tolerance. In this reaction, the azido group of this compound reacts exclusively with terminal alkynes in the presence of a copper(I) catalyst to form 1,4-disubstituted 1,2,3-triazole rings.

This transformation is highly chemoselective; the reaction conditions are mild enough that the chloro and iodo substituents on the aromatic ring remain unaffected. This allows for the stable triazole ring to be installed early in a synthetic sequence, with the aryl iodide and chloride available for subsequent cross-coupling reactions. The resulting triazole-containing products are themselves valuable, as the 1,2,3-triazole core is a key structural motif in various functional molecules.

Table 1: Representative CuAAC Reactions with this compound

| Alkyne Partner | Copper(I) Source (Example) | Solvent | Product Structure |

|---|---|---|---|

| Phenylacetylene | CuI | THF/H₂O | 1-(4-Chloro-2-iodophenyl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O | (1-(4-Chloro-2-iodophenyl)-1H-1,2,3-triazol-4-yl)methanol |

| Trimethylsilylacetylene | [Cu(PPh₃)₃Br] | Toluene | 1-(4-Chloro-2-iodophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole |

Metal-Free Cycloaddition Reactions for Heterocycle Formation

Beyond copper-catalyzed processes, the azido group can participate in metal-free cycloaddition reactions, which are of particular importance in biological and materials science applications where the presence of a metal catalyst may be undesirable. The most prominent of these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

In SPAAC, this compound can react with a highly strained cyclooctyne (B158145) derivative without the need for a catalyst. The reaction is driven by the release of ring strain in the cyclooctyne, leading to the rapid and selective formation of a triazole product under ambient conditions. This bioorthogonal reaction allows for the labeling of molecules in complex environments.

Reduction of the Azido Moiety to Amino Functionalities and Subsequent Derivatizations

The azido group is a stable and unreactive precursor to a primary amine. This transformation can be achieved chemoselectively, leaving the aryl-halogen bonds intact. Common methods for this reduction include:

Staudinger Reduction: Reaction with a phosphine, such as triphenylphosphine, followed by hydrolysis of the resulting iminophosphorane.

Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. Careful control of conditions is necessary to avoid reductive dehalogenation.

Reduction with Metal Hydrides: Reagents like sodium borohydride (B1222165) in the presence of a suitable catalyst can also effect this transformation.

The product of this reduction, 2-amino-4-chloro-1-iodobenzene, is a valuable synthetic intermediate. The newly formed amino group can undergo a wide range of subsequent reactions, including acylation to form amides, alkylation, or diazotization to generate diazonium salts, which are themselves versatile intermediates for introducing a variety of other functional groups.

Synthetic Utility of the Aryl Iodide Moiety in Diverse Transition Metal-Catalyzed Coupling Reactions

The carbon-iodine (C–I) bond in this compound is the most reactive site for transition metal-catalyzed cross-coupling reactions due to its susceptibility to oxidative addition. This reactivity allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds while preserving the azido and chloro functionalities for later manipulation. Palladium-catalyzed reactions are particularly prominent in this context. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.org

Key coupling reactions involving the aryl iodide moiety include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a biaryl linkage. libretexts.orgnih.govresearchgate.net This is one of the most robust methods for constructing C(sp²)–C(sp²) bonds.

Heck Reaction: Coupling with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgyoutube.com This reaction introduces vinyl groups onto the aromatic ring.

Sonogashira Coupling: Reaction with a terminal alkyne, co-catalyzed by copper(I), to produce an arylalkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This is a powerful method for introducing alkynyl functionalities.

Stille Coupling: Coupling with an organotin compound (organostannane) to form a variety of carbon-carbon bonds. nih.govwikipedia.orglibretexts.orguwindsor.ca

The high reactivity of the C–I bond compared to the C–Cl bond allows for selective coupling at the iodine position. This orthogonality is a critical feature for sequential functionalization.

Table 2: Transition Metal-Catalyzed Coupling Reactions at the Iodide Position

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Stilbene derivative |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Arylalkyne |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Substituted Aryl |

Cascade Reactions and Annulation Strategies Facilitated by the Combined Functionalities

The true synthetic power of this compound is realized in cascade or domino reactions, where multiple bonds are formed in a single operation through the sequential reaction of its functional groups. nih.govdigitellinc.commdpi.comnih.gov These strategies lead to a rapid increase in molecular complexity and are highly efficient for constructing polycyclic heterocyclic systems.

A common and powerful annulation strategy involves a two-step, one-pot sequence:

Intermolecular Coupling: A palladium-catalyzed Sonogashira coupling is first performed at the aryl iodide position with a terminal alkyne. organic-chemistry.orgdaneshyari.comresearchgate.netresearchgate.net This reaction introduces an alkyne substituent ortho to the azido group.

Intramolecular Cyclization: The reaction conditions are then adjusted (often by heating) to induce an intramolecular thermal cycloaddition of the azide (B81097) onto the newly installed alkyne. This step, a form of intramolecular Huisgen cycloaddition, forms a fused triazole ring system, such as a benzotriazole (B28993) derivative.

Alternatively, the azido group can be reduced in situ to an amine after the initial coupling, which can then participate in various intramolecular cyclization reactions to form other nitrogen-containing heterocycles. These annulation strategies provide streamlined access to complex fused ring systems from a simple starting material. nih.govresearchgate.netrsc.org

Precursor Role in the Synthesis of Advanced Organic Materials and Bioactive Scaffolds

Owing to its versatile reactivity, this compound is a valuable precursor for the synthesis of a wide range of complex molecules, excluding a discussion of their specific pharmacological properties.

Advanced Organic Materials: The ability to undergo sequential cross-coupling and click reactions makes this compound an ideal building block for creating highly functionalized and conjugated organic materials. jhu.edu For instance, Sonogashira coupling can be used to introduce acetylenic linkers, which can then be polymerized or used in further click reactions to build up larger, well-defined macromolecular structures. These materials often possess unique electronic or photophysical properties.

Bioactive Scaffolds: Many important heterocyclic cores found in natural products and medicinal chemistry can be accessed from this precursor. A notable example is the synthesis of carbazole (B46965) frameworks. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.netnih.gov A synthetic route could involve a Suzuki coupling at the iodide position to form a 2-azidobiphenyl (B3386803) intermediate. Subsequent thermal or transition-metal-catalyzed decomposition of the azido group generates a highly reactive nitrene intermediate, which can undergo intramolecular C–H insertion into the adjacent aryl ring to form the carbazole skeleton. nih.gov This powerful transformation provides access to a privileged heterocyclic scaffold that is central to many complex molecules.

Formation of Diverse Nitrogen-Containing Heterocycles (e.g., Tetrazoles, Oxazoles, Imidazoles, Fused Triazoles)

The azide functionality of this compound is the primary reactive handle for the synthesis of a wide array of nitrogen-containing heterocycles. The electron-withdrawing nature of the chloro and iodo substituents can influence the reactivity of the azide group, potentially enhancing its participation in various cycloaddition and annulation reactions.

Tetrazoles: The [3+2] cycloaddition between an azide and a nitrile is a fundamental and widely employed method for the synthesis of 5-substituted-1H-tetrazoles. nih.gov In this context, this compound can be expected to react with a diverse range of organonitriles to furnish the corresponding tetrazole derivatives. The reaction is typically facilitated by a catalyst, and various methods have been developed to enhance efficiency and safety. acs.org The resulting tetrazole would bear the 4-chloro-2-iodophenyl substituent, providing a handle for further functionalization through cross-coupling reactions at the iodo position or nucleophilic substitution at the chloro position.

Oxazoles: While the direct involvement of aryl azides in oxazole (B20620) synthesis is less common, they can serve as precursors to intermediates that subsequently cyclize. For instance, the pyrolysis of aryl azides in the presence of carboxylic and polyphosphoric acids has been shown to yield oxazoles. rsc.org A more plausible route involving this compound would be its conversion to an intermediate that is then used in established oxazole syntheses. For example, the azide could be reduced to an amine, which can then be acylated and cyclized. Alternatively, copper-catalyzed reactions of acyl azides with 1-alkynes have been developed for the synthesis of polysubstituted oxazoles. tandfonline.com

Imidazoles: The synthesis of imidazoles from aryl azides can be achieved through various methodologies. One approach involves the reaction of vinyl azides with benzyl (B1604629) amines. mdpi.com While this would require the initial transformation of this compound, it highlights a potential pathway. A more direct approach could involve multicomponent reactions. For example, a one-pot synthesis of 1,2,5-trisubstituted imidazoles can be achieved from vinyl azides, aromatic aldehydes, and aromatic amines under metal-free conditions. organic-chemistry.org The reactivity of the azide group in this compound suggests its potential utility in similar multicomponent strategies for imidazole (B134444) synthesis.

Fused Triazoles: The intramolecular [3+2] cycloaddition of an azide with an alkyne is a powerful method for the synthesis of fused 1,2,3-triazoles. nih.gov To utilize this compound in this manner, an alkyne functionality would need to be introduced into the molecule, likely at the iodo-position via a Sonogashira coupling. The resulting ortho-azido-alkynylbenzene derivative could then undergo a thermally or catalytically induced intramolecular cycloaddition to yield a fused triazole. This approach has been successfully employed for the synthesis of a variety of fused heterocyclic systems. mdpi.com

Table 1: Potential Heterocycle Synthesis from this compound Derivatives

| Heterocycle | General Reaction Type | Potential Reactants with this compound Moiety |

| Tetrazole | [3+2] Cycloaddition | Organonitriles (R-C≡N) |

| Oxazole | Multi-step synthesis/Cyclization | Acylating agents followed by cyclization precursors |

| Imidazole | Multicomponent Reaction | Aldehydes, amines, and a suitable third component |

| Fused Triazole | Intramolecular [3+2] Cycloaddition | An alkyne introduced at the ortho position to the azide |

Integration into Chiral Auxiliaries and Ligand Systems for Asymmetric Synthesis

The development of novel chiral auxiliaries and ligands is crucial for advancing the field of asymmetric synthesis. The rigid aromatic scaffold of this compound, combined with its multiple points for functionalization, makes it an intriguing candidate for incorporation into such systems.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While there are no specific reports of chiral auxiliaries derived directly from this compound, the principles of their design can be applied. For instance, the azide group could be transformed into a chiral amine or amide moiety. This chiral group, attached to the substituted phenyl ring, could then be used to direct stereoselective transformations on a substrate tethered to another part of the molecule. The steric bulk and electronic properties of the chloro and iodo substituents could play a significant role in the diastereoselectivity of such reactions.

Ligand Systems for Asymmetric Synthesis: Chiral ligands are essential components of catalysts used in a vast number of asymmetric transformations. The this compound framework could serve as a backbone for the construction of novel chiral ligands. The iodo group is particularly well-suited for the introduction of phosphorus or other coordinating groups via cross-coupling reactions. The azide group could be converted into a coordinating nitrogen-containing group, or it could be used to attach the ligand scaffold to a larger support. The development of axially chiral compounds is an important area of asymmetric catalysis. It is conceivable that appropriately substituted derivatives of this compound could be used to construct axially chiral biaryl ligands, where the steric hindrance provided by the substituents would restrict rotation around the aryl-aryl bond.

Table 2: Potential Roles in Asymmetric Synthesis

| Application | Design Strategy | Key Functional Group Utilized |

| Chiral Auxiliary | Introduction of a chiral center via modification of the azide group. | Azide (converted to amine/amide) |

| Chiral Ligand | Introduction of coordinating groups (e.g., phosphines) via cross-coupling at the iodo position. | Iodine |

| Axially Chiral Ligand | Construction of sterically hindered biaryl systems. | Iodine (for cross-coupling) |

Advanced Spectroscopic and Computational Characterization for Mechanistic Insights and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic environments of atomic nuclei, NMR provides definitive information about the connectivity and spatial relationships of atoms.

The substitution pattern of 2-Azido-4-chloro-1-iodobenzene (B6283258) results in a unique set of signals in both ¹H and ¹³C NMR spectra, allowing for its unambiguous identification and differentiation from other isomers.

Proton (¹H) NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the three protons on the benzene (B151609) ring. These protons form an ABC spin system, leading to complex splitting patterns.

H-3: This proton is ortho to both the iodo and azido (B1232118) groups. It is expected to appear as a doublet.

H-5: Situated between the chloro group and a hydrogen atom (H-6), this proton would likely appear as a doublet of doublets, due to coupling with both H-3 and H-6.

H-6: Being ortho to the iodo group and meta to the chloro group, this proton is anticipated to be the most deshielded and appear as a doublet.

The predicted chemical shifts are influenced by the electronic nature of the substituents. The iodine, chlorine, and azide (B81097) groups are all electron-withdrawing, which generally shifts proton signals downfield.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum is expected to display six unique signals, one for each carbon atom in the benzene ring, confirming the asymmetric substitution pattern.

C-1 (Iodo-substituted): This carbon will be significantly shielded due to the "heavy atom effect" of iodine, causing it to appear at a relatively upfield chemical shift compared to the other substituted carbons.

C-2 (Azido-substituted): The carbon atom directly attached to the electron-withdrawing azide group will be deshielded.

C-4 (Chloro-substituted): The carbon bonded to chlorine will also be deshielded.

C-3, C-5, C-6: These protonated carbons will have chemical shifts in the typical aromatic range, with their precise locations influenced by the cumulative electronic effects of the neighboring substituents.

The following tables provide predicted NMR data for this compound and experimental data for a related compound, 1-Chloro-4-iodobenzene, for comparison. chemicalbook.com

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 | 7.60 - 7.75 | d |

| H-5 | 7.25 - 7.40 | dd |

| H-6 | 7.85 - 8.00 | d |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~95 |

| C-2 | ~140 |

| C-3 | ~130 |

| C-4 | ~135 |

| C-5 | ~128 |

| C-6 | ~132 |

Experimental NMR Data for 1-Chloro-4-iodobenzene chemicalbook.com

| Spectrum | Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | H-2, H-6 | 7.59 | d |

| H-3, H-5 | 7.08 | d | |

| ¹³C NMR | C-1 | 91.5 | |

| C-2, C-6 | 138.1 | ||

| C-3, C-5 | 130.6 |

To definitively assign the predicted ¹H and ¹³C NMR signals, multi-dimensional NMR experiments would be employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this compound, cross-peaks would be expected between H-5 and H-6, and potentially a weaker correlation between H-3 and H-5, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to unambiguously link the signals of H-3, H-5, and H-6 to C-3, C-5, and C-6, respectively.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for assigning the quaternary (non-protonated) carbons. For instance, the H-6 signal would show correlations to the iodo-substituted C-1 and the chloro-substituted C-4, confirming their positions relative to the protonated framework. Similarly, H-3 would show correlations to C-1 and C-2.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong and characteristic absorption band corresponding to the antisymmetric stretching vibration (νas) of the azide (–N₃) functional group. This peak typically appears in the 2100-2160 cm⁻¹ region. scielo.br Studies on various aryl azides have shown that this band is often split into a doublet or even a triplet, which can be attributed to Fermi resonance. publish.csiro.au

Other key expected vibrational modes include:

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region.

Azide Symmetric Stretch (νs): A weaker band typically found near 1250 cm⁻¹.

C-Cl Stretch: A strong band in the 1000-1100 cm⁻¹ region for aryl chlorides.

C-I Stretch: Found in the far-IR region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While the azide antisymmetric stretch is strong in the IR, the symmetric stretch is often more prominent in the Raman spectrum. Aromatic ring vibrations also typically give rise to strong Raman signals.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Azide Antisymmetric Stretch (νas) | 2100 - 2160 | Very Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Azide Symmetric Stretch (νs) | 1240 - 1290 | Weak-Medium |

| C-Cl Stretch | 1000 - 1100 | Strong |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.

For this compound (C₆H₃ClIN₃), the nominal molecular weight is 279 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The mass spectrum would also exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in an [M+2]⁺ peak with about one-third the intensity of the molecular ion peak.

The primary and most characteristic fragmentation pathway for aryl azides is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. researchgate.netacs.org This fragmentation results in the formation of a highly reactive nitrenium ion radical.

Key fragmentation steps would include:

Loss of N₂: [C₆H₃ClIN₃]⁺ → [C₆H₃ClI]⁺˙ + N₂ (m/z 279/281 → m/z 251/253).

Loss of Iodine: [C₆H₃ClI]⁺˙ → [C₆H₃Cl]⁺ + I˙ (m/z 251/253 → m/z 124/126).

Loss of Chlorine: [C₆H₃ClI]⁺˙ → [C₆H₃I]⁺ + Cl˙ (m/z 251/253 → m/z 202).

Formation of Tropylium-like Ions: Aromatic compounds often undergo ring expansion, and subsequent loss of atoms like chlorine or iodine can lead to stable cyclic ions. youtube.com

Predicted Key Fragments in the Mass Spectrum

| m/z (for ³⁵Cl) | Identity |

|---|---|

| 279 | [M]⁺ Molecular Ion |

| 251 | [M - N₂]⁺ |

| 202 | [M - N₂ - Cl]⁺ |

| 124 | [M - N₂ - I]⁺ |

X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Interactions

While no crystal structure for this compound is currently available in public databases, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov

A successful crystallographic analysis would reveal:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles. The benzene ring would be expected to be planar, with the C-N-N-N angle of the azido group being close to 180 degrees, indicating its near-linear nature.

Conformation: The orientation of the azido group relative to the plane of the aromatic ring would be determined. For many aryl azides, the azido group is found to be coplanar with the ring to maximize conjugation. publish.csiro.au

Intermolecular Interactions: The analysis would elucidate how molecules pack in the crystal lattice. Due to the presence of iodine and chlorine, the formation of halogen bonds (C-I···N or C-Cl···N) is a possibility. Other interactions, such as π-π stacking between aromatic rings, would also be identified. These non-covalent interactions are crucial in governing the physical properties of the solid material.

Quantum Chemical Calculations

In the absence of extensive experimental data, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful predictive tool. cuny.edu These computational methods can provide deep insights into the molecule's properties. nih.govmdpi.com

Computational studies on this compound would typically involve:

Geometry Optimization: Calculating the lowest energy structure of the molecule to predict bond lengths and angles, which can be compared with potential X-ray crystallography data.

Vibrational Frequency Analysis: Simulating the IR and Raman spectra. The calculated frequencies, after appropriate scaling, can aid in the assignment of experimental spectra.

NMR Chemical Shift Prediction: Calculating the magnetic shielding tensors for each nucleus to predict ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning complex spectra. nih.gov

Electronic Structure Analysis: Investigating the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and the electrostatic potential. This information is key to understanding the molecule's reactivity, including its behavior in cycloaddition reactions or as a photoaffinity label.

By correlating these computational predictions with the available experimental data from analogous compounds, a highly detailed and reliable structural and electronic picture of this compound can be constructed.

Density Functional Theory (DFT) for Electronic Structure, Reactivity Prediction, and Transition State Analysis

DFT is a widely used computational method to investigate the electronic properties of molecules. For this compound, DFT calculations would be instrumental in determining parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. This information is crucial for predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. Furthermore, DFT can be employed to model reaction pathways and calculate the energies of transition states, offering insights into reaction mechanisms and kinetics. For instance, studies on substituted aryl azides have utilized DFT to explore their participation in cycloaddition reactions and nitrene formation. nih.govresearchgate.net However, specific DFT data for this compound is not available.

Ab Initio Molecular Orbital (MO) Calculations for Energetics and Mechanistic Elucidation

Ab initio MO calculations, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy for determining molecular energies and structures. These calculations would be valuable for obtaining precise energetic information for different conformations of this compound and for elucidating the mechanisms of its potential reactions. Studies on dichlorobenzene isomers have demonstrated the utility of ab initio methods in constructing accurate potential energy surfaces and calculating intermolecular vibrational energies. aip.org A similar approach for this compound would yield fundamental data on its stability and reactivity, but such studies have not been published.

Computational Studies on Halogen Bonding Characteristics and Directionality

The presence of both chlorine and iodine atoms on the benzene ring of this compound suggests the potential for halogen bonding interactions. Computational studies are essential for characterizing the strength, directionality, and nature of these non-covalent interactions. Such studies typically involve the analysis of the electrostatic potential around the halogen atoms (the σ-hole) and the calculation of interaction energies with Lewis bases. Research on iodinated aromatic compounds has shown that halogen bonding can play a significant role in molecular recognition and crystal engineering. rsc.orgsemanticscholar.orgmdpi.com A computational investigation into the halogen bonding capabilities of this compound would provide valuable insights into its intermolecular interactions, but this specific area remains unexplored.

Prediction and Interpretation of Spectroscopic Parameters for Validation of Experimental Data

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data, such as vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating these spectra for a proposed structure, they can be compared with experimental data to confirm the identity and purity of a synthesized compound. For this compound, theoretical predictions of its spectroscopic parameters would be invaluable for its synthesis and characterization. For example, DFT calculations have been successfully used to predict the vibrational spectra of aryl azides and to study the effects of substituents on their absorption profiles. acs.orgnih.gov However, no such predictive studies have been reported for this compound.

Q & A

Q. What are the recommended synthetic routes for 2-Azido-4-chloro-1-iodobenzene?

The compound can be synthesized via nucleophilic aromatic substitution (NAS) or diazonium salt intermediates. For example, introducing the azido group may involve displacing a nitro or halogen substituent (e.g., using NaN₃ in polar aprotic solvents like DMF). The iodo and chloro groups influence reactivity due to their electronic effects: the iodo group acts as a directing group, while the chloro group deactivates the ring. Optimize reaction temperatures (40–60°C) to avoid thermal decomposition of the azide .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions via coupling patterns and chemical shifts (e.g., deshielded aromatic protons near electronegative groups).

- IR Spectroscopy : Confirm the azido group (sharp peak ~2100 cm⁻¹) and C-I/C-Cl stretches (500–800 cm⁻¹).

- X-ray Crystallography : Resolve stereoelectronic effects of substituents, particularly if the compound is used in crystal engineering .

Q. What safety protocols are essential when handling this compound?

- Thermal Stability : Store at 2–8°C to prevent azide decomposition; avoid shock or friction.

- Personal Protective Equipment (PPE) : Use explosion-resistant shields, nitrile gloves, and fume hoods during synthesis.

- Waste Disposal : Quench residual azides with aqueous NaNO₂/HCl to minimize explosion risks .

Advanced Research Questions

Q. How do substituent positions (azido, chloro, iodo) influence reactivity in cross-coupling reactions?

The iodo group at position 1 facilitates Suzuki-Miyaura or Ullmann couplings due to its high leaving-group ability. The chloro group at position 4 deactivates the ring, directing electrophilic substitutions to the ortho position relative to the azido group. Steric hindrance between substituents may slow coupling kinetics, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .

Q. What strategies mitigate side reactions during azide functionalization (e.g., click chemistry)?

- Copper Catalysis : Use Cu(I) catalysts (e.g., CuBr) with ligands (TBTA) to accelerate azide-alkyne cycloadditions and reduce side products.

- Solvent Choice : Polar solvents (DMSO) enhance reaction rates but may compete with moisture-sensitive intermediates. Anhydrous conditions are critical.

- Competing Reactivity : The iodo group may participate in unintended Sonogashira couplings; use protecting groups (e.g., TMS-alkynes) to suppress this .

Q. How can computational methods predict regioselectivity in further derivatization?

Q. Are there contradictions in reported decomposition temperatures for aryl azides?

Discrepancies arise from varying purity levels and measurement techniques (DSC vs. TGA). For this compound, literature reports range from 80–120°C. Always validate stability via controlled heating experiments (e.g., in mineral oil baths) and monitor with IR for N₂ evolution .

Q. What role does this compound play in developing radiopharmaceuticals?

The iodo group can be isotopically exchanged (e.g., ¹²³I for SPECT imaging) or replaced with ¹⁸F for PET tracers. The azido group enables conjugation to targeting vectors (e.g., peptides) via bioorthogonal click chemistry. Optimize radiolabeling yields by adjusting precursor concentrations and reaction pH .

Methodological Notes

- Synthetic Optimization : Screen solvents (THF vs. DMF) and catalysts (Pd vs. Cu) to maximize yields.

- Data Validation : Cross-reference spectral data with PubChem or CAS entries to resolve ambiguities .

- Contradiction Resolution : Replicate conflicting studies under standardized conditions (e.g., inert atmosphere) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.